

An In-depth Technical Guide to Imatinib Impurity E: Nomenclature, Synthesis, and Analysis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Imatinib Impurity E**, a significant process-related impurity in the synthesis of the targeted anticancer drug, Imatinib. This document details its nomenclature and chemical identity, outlines a synthetic protocol, presents a representative analytical methodology for its detection and quantification, and discusses its relevance in the context of drug quality and control.

Nomenclature and Chemical Identity

Imatinib Impurity E is a dimeric structure formed during the synthesis of Imatinib. Accurate identification and characterization of such impurities are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

Chemical Names and Synonyms

- Systematic (IUPAC) Name: N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-1-yl]methyl]benzamide[1]
- Common Synonyms:
 - Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity[1]
 - Imatinib Dimer Impurity



- 1,4-Bis-[4-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]carbamoyl]benzylpiperazine[2][3]
- Imatinib Bis Impurity[4]

CAS Number: 1365802-18-1[4]

Chemical Structure and Properties

The chemical structure of **Imatinib Impurity E** is presented below. It is characterized by the linkage of two Imatinib-like molecules through a piperazine ring, which replaces the N-methylpiperazine moiety of the parent drug.

Table 1: Physicochemical Properties of Imatinib Impurity E

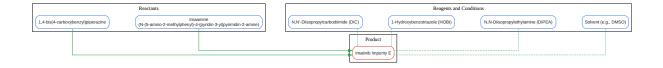
Property	Value	Source
Molecular Formula	C52H48N12O2	[4]
Molecular Weight	873.04 g/mol	[4]
Appearance	White to Off-White Solid	[1]

Synthesis of Imatinib Impurity E

The synthesis of **Imatinib Impurity E** is technically challenging due to the large molecular structure and the need to form two amide bonds. The following protocol is based on a method described in the patent literature.

Synthetic Pathway





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Caption: Synthetic scheme for **Imatinib Impurity E**.

Experimental Protocol

This protocol is adapted from patent CN105017222A.

- Reaction Setup: In a suitable reaction vessel, dissolve 1,4-bis(4-carboxybenzyl)piperazine in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
- Activation: Add 1-Hydroxybenzotriazole (HOBt) and N,N'-Diisopropylcarbodiimide (DIC) to the solution to activate the carboxylic acid groups.
- Amine Addition: Add N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
 ("Imaamine") and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) to the
 reaction mixture. The molar ratio of 1,4-bis(4-carboxybenzyl)piperazine to Imaamine should
 be approximately 1:2 to 1:3.
- Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., HPLC or TLC).
- Work-up and Purification: Upon completion, the product can be precipitated by the addition
 of an anti-solvent and collected by filtration. Further purification can be achieved by
 recrystallization or column chromatography to yield Imatinib Impurity E as a solid.



Analytical Characterization

The identification and quantification of **Imatinib Impurity E** in samples of Imatinib are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

The following is a representative HPLC method for the analysis of Imatinib and its impurities, including Impurity E.

Table 2: Representative HPLC Parameters for Analysis of Imatinib Impurity E

Parameter	Condition
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm)
Mobile Phase A	Aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted)
Mobile Phase B	Acetonitrile or Methanol
Gradient	A gradient elution is typically used to separate all impurities.
Flow Rate	1.0 mL/min
Detection	UV at a specific wavelength (e.g., 265 nm)
Injection Volume	10-20 μL
Column Temperature	Ambient or controlled (e.g., 30 °C)

Expected Spectral Data

While experimental spectra for **Imatinib Impurity E** are not publicly available without purchasing a certified reference standard, the expected key spectral features can be predicted based on its structure.

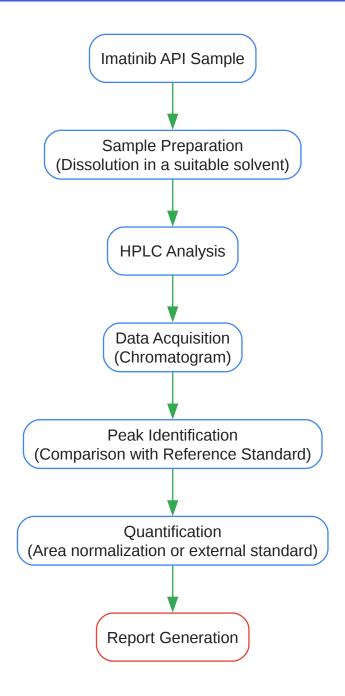


Table 3: Predicted Spectral Data for Imatinib Impurity E

Technique	Expected Features
¹ H NMR	Signals corresponding to aromatic protons of the pyridine, pyrimidine, and benzene rings, methyl group protons, and protons of the piperazine bridge.
Mass Spectrometry A molecular ion peak [M+H] ⁺ at approximate m/z 873.4.	

Experimental Workflow for Impurity Profiling





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Caption: Workflow for **Imatinib Impurity E** analysis.

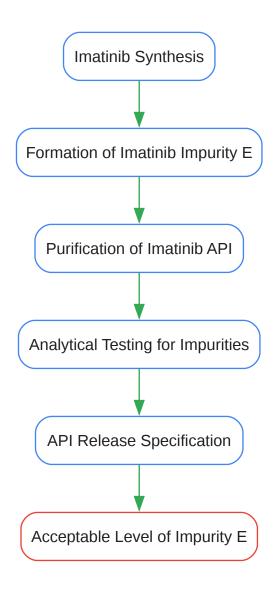
Biological Context and Regulatory Significance

Imatinib Impurity E is a process-related impurity, meaning it is formed during the synthesis of Imatinib. The presence of impurities in an API can potentially affect its safety and efficacy. Therefore, regulatory agencies require stringent control of impurities in pharmaceutical products.



While there is no specific publicly available information on the biological activity or signaling pathways directly affected by **Imatinib Impurity E**, its structural similarity to Imatinib suggests a potential for similar, albeit likely altered, pharmacological activity. The primary concern is the potential for unknown toxicities or a reduction in the therapeutic efficacy of the drug product due to the presence of this and other impurities.

The control of **Imatinib Impurity E** is achieved through optimization of the Imatinib synthesis process to minimize its formation and the implementation of robust analytical methods for its detection and quantification in the final API.



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Caption: Logical flow for the control of **Imatinib Impurity E**.



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References

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